Benzo[d]isothiazol-6-ylmethanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7NOS |
|---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
1,2-benzothiazol-6-ylmethanol |
InChI |
InChI=1S/C8H7NOS/c10-5-6-1-2-7-4-9-11-8(7)3-6/h1-4,10H,5H2 |
InChI Key |
IHXMORLWZNYAKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CO)SN=C2 |
Origin of Product |
United States |
Advanced Synthetic Strategies for Benzo D Isothiazol 6 Ylmethanol and Analogues
Direct Synthesis of Benzo[d]isothiazol-6-ylmethanol
Established Synthetic Pathways to the Benzo[d]isothiazole Core
The construction of the benzo[d]isothiazole ring system can be achieved through several established pathways, which are often categorized by the nature of the starting materials. arkat-usa.org A predominant strategy involves the cyclization of pre-functionalized aromatic precursors.
One common approach begins with aromatics that are pre-loaded with both nitrogen and sulfur atoms, such as 2-mercaptobenzamides or their disulfide derivatives (2,2'-disulfanediyldibenzamides). These precursors can undergo intramolecular cyclization to form the related benzo[d]isothiazol-3(2H)-ones. arkat-usa.orgmdpi.com
Alternatively, starting materials containing only a nitrogen or sulfur source can be employed. For instance, methods starting from nitrogen-preloaded aromatics include the reaction of ortho-haloarylamidines with a sulfur source like elemental sulfur. This reaction proceeds via an oxidative N-S/C-S bond formation, typically at elevated temperatures. arkat-usa.org Another route involves the double lithiation of thioanisoles followed by trapping with nitriles to construct the isothiazole (B42339) ring. arkat-usa.org
A summary of common starting materials for the benzo[d]isothiazole core is presented below.
| Starting Material Category | Example Precursor | Key Transformation | Reference |
| N and S Pre-loaded | 2-Mercaptobenzamides | Intramolecular Oxidative Cyclization | arkat-usa.orgmdpi.com |
| N Pre-loaded | ortho-Haloarylamidines | Reaction with Elemental Sulfur | arkat-usa.org |
| S Pre-loaded | Thioanisoles | Double Lithiation and Nitrile Trapping | arkat-usa.org |
| N and S Free | Benzamides with Directing Groups | C-H Activation and reaction with Sulfur | arkat-usa.org |
These foundational methods provide access to the core benzo[d]isothiazole nucleus, which can then be further functionalized.
Functionalization Approaches for the Hydroxymethyl Group at C-6
Direct methods for the introduction of a hydroxymethyl group at the C-6 position of a pre-formed benzo[d]isothiazole are not widely reported. Therefore, the most viable synthetic routes involve the preparation of a C-6 functionalized benzo[d]isothiazole intermediate, which can then be converted to the desired alcohol.
The primary strategy involves the synthesis of benzo[d]isothiazole-6-carboxylic acid or its corresponding aldehyde, benzo[d]isothiazole-6-carbaldehyde (B6617839). While specific literature for the benzo[d]isothiazole-6-carbaldehyde is scarce, the synthesis of the related benzothiazole-6-carboxylic acid is documented. sigmaaldrich.com For example, the cyclization of methyl 4-aminobenzoates with potassium thiocyanate (B1210189) and bromine can yield methyl 2-aminobenzo[d]thiazole-6-carboxylates. acs.org A similar strategy could be adapted for non-aminated analogues.
Once the C-6 carboxylated or formylated benzo[d]isothiazole is obtained, standard reduction methods can be employed to furnish this compound.
Synthetic Scheme via Reduction:
Cyclization: A suitably substituted benzene (B151609) derivative (e.g., a 4-substituted aminobenzoic acid or similar precursor) is cyclized to form the benzo[d]isothiazole-6-carboxylic acid or its ester derivative.
Reduction: The carboxylic acid or ester at the C-6 position is then reduced to the primary alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. If starting from the aldehyde, a milder reducing agent like sodium borohydride (B1222165) (NaBH₄) can be used.
This two-step sequence represents the most logical and established approach for accessing the title compound.
Synthesis of Complex Benzo[d]isothiazole-Containing Derivatives
Building upon the core structure, advanced synthetic methods allow for the creation of more complex and highly substituted benzo[d]isothiazole derivatives. These include ring annulation, cross-coupling reactions, and novel catalytic approaches.
Ring System Annulation and Cyclization Methods
Ring annulation strategies involve the construction of additional rings fused to the benzo[d]isothiazole nucleus. This creates complex polycyclic systems. An example of this is the synthesis of benzo nih.govnih.govisothiazolo[3,2-b]quinazolinones, where the benzo[d]isothiazole core is first constructed from a substituted aniline, and a subsequent intramolecular cyclization forms the fused quinazolinone ring. arkat-usa.org
Cyclization methods are fundamental to forming the isothiazole ring itself. As mentioned, the intramolecular cyclization of thiobenzanilides is a key strategy, often facilitated by an oxidant or a metal catalyst. nih.gov These reactions proceed through the formation of a new sulfur-nitrogen or sulfur-carbon bond, closing the five-membered isothiazole ring onto the existing benzene ring.
Coupling Reactions for Diverse Substituent Introduction on the Benzo[d]isothiazole Nucleus
Cross-coupling reactions are powerful tools for introducing a wide array of substituents onto the benzo[d]isothiazole core, enabling the synthesis of diverse chemical libraries.
Palladium-Catalyzed Cross-Coupling: Palladium catalysis is widely used for C-H functionalization and cross-coupling. Direct (hetero)arylation reactions allow for the coupling of (hetero)aryl halides directly with the C-H bonds of the benzo[d]isothiazole scaffold. nih.govchemrxiv.org This approach avoids the need for pre-functionalizing the heterocycle with an organometallic reagent.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with a halide or triflate. youtube.comnih.govyoutube.com A halogenated benzo[d]isothiazole (e.g., 6-bromo-benzo[d]isothiazole) can be coupled with various aryl or vinyl boronic acids to introduce diverse substituents at the C-6 position or other halogenated sites.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.orgyoutube.com This method is ideal for introducing alkynyl moieties onto the benzo[d]isothiazole nucleus, which can serve as versatile handles for further transformations, such as cycloaddition reactions. nih.govyoutube.com
| Coupling Reaction | Halide/Triflate Partner | Organometallic/Other Partner | Introduced Group | Catalyst System (Typical) | Reference |
| Suzuki-Miyaura | Benzo[d]isothiazole-X | R-B(OH)₂ | Aryl, Vinyl | Pd(0) catalyst, Base | youtube.comnih.gov |
| Sonogashira | Benzo[d]isothiazole-X | R-C≡CH | Alkynyl | Pd(0) catalyst, Cu(I) co-catalyst, Base | wikipedia.orglibretexts.org |
| Direct Arylation | R-X | Benzo[d]isothiazole | Aryl, Heteroaryl | Pd(II) catalyst, Oxidant | nih.govchemrxiv.org |
Methodological Advancements in Benzo[d]isothiazole Synthesis (e.g., Cu(I)-catalyzed, electrochemical)
Recent advancements have focused on developing more efficient, sustainable, and versatile methods for benzo[d]isothiazole synthesis.
Copper-Catalyzed Reactions: Copper catalysts have emerged as a cost-effective and efficient alternative to palladium for certain transformations. Cu(I)-catalyzed methods are particularly prominent for synthesizing benzo[d]isothiazol-3(2H)-ones. mdpi.com These reactions often involve intramolecular N-S bond formation from 2-mercaptobenzamide precursors or cascade reactions combining 2-halobenzamides with a sulfur source like potassium thiocyanate or elemental sulfur. arkat-usa.orgmdpi.com Copper catalysis has also been applied to the synthesis of 2-aminobenzothiazoles from 2-iodoanilines and isothiocyanates. acs.orgthieme-connect.de
Electrochemical Synthesis: Electrochemistry offers a green and powerful tool for organic synthesis, replacing chemical oxidants or reductants with electricity. mdpi.com An electrochemical dehydrogenative cyclization has been developed for the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamides. This method proceeds via an intramolecular N-H/S-H coupling in an undivided cell, generating hydrogen gas as the only byproduct. arkat-usa.orgmdpi.com Such methods are gaining traction as they align with the principles of green chemistry.
Mechanistic Investigations into the Biological Actions of Benzo D Isothiazole Derivatives
Identification of Molecular Targets and Binding Sites
Research into benzo[d]isothiazole derivatives has identified several key molecular targets. The fused ring system provides a rigid core that can be chemically modified to achieve specific binding to enzymes and receptors.
One area of investigation has focused on enzymes involved in inflammatory pathways. Certain benzo[d]isothiazole 1,1-dioxide derivatives have been identified as dual-function inhibitors of 5-lipoxygenase (5-LOX) and microsomal prostaglandin (B15479496) E(2) synthase-1 (mPGES-1) consensus.app. These enzymes are critical in the biosynthesis of leukotrienes and prostaglandins, which are key mediators of inflammation. The inhibitory concentrations (IC50) for these compounds range from the low micromolar to sub-micromolar level, indicating potent activity consensus.app.
Another significant target is the sodium-glucose co-transporter 2 (SGLT2). A benzo[d]isothiazole C-glucoside derivative has been shown to inhibit SGLT2 activity, a mechanism central to the management of type 2 diabetes arkat-usa.org. In the realm of infectious diseases, 2-phenyl benzo[d]isothiazol-3(2H)-ones have demonstrated nanomolar inhibitory activity against 2-C-methyl-D-erythritol 4-phosphate cytidyltransferase (IspD), an essential enzyme in the malaria-causing parasite Plasmodium spp. arkat-usa.org. This highlights the scaffold's potential in developing novel antimalarial drugs arkat-usa.org.
| Compound Class | Molecular Target | Reported Activity (IC50) |
|---|---|---|
| Benzo[d]isothiazole 1,1-dioxide derivatives | 5-Lipoxygenase (5-LOX) | 0.15 µM - 23.6 µM |
| Benzo[d]isothiazole 1,1-dioxide derivatives | Microsomal Prostaglandin E(2) Synthase-1 (mPGES-1) | 0.15 µM - 23.6 µM |
| 2-Phenyl benzo[d]isothiazol-3(2H)-ones | IspD of Plasmodium spp. | Nanomolar range |
Elucidation of Cellular Signaling Pathway Modulation
The direct modulation of specific cellular signaling pathways by benzo[d]isothiazole derivatives is a developing area of research. While detailed pathways for this specific class are not yet fully elucidated, studies on the closely related benzothiazole (B30560) scaffold provide insights into potential mechanisms. For instance, various benzothiazole derivatives have been shown to suppress the PI3K/AKT signaling pathway in cancer cells, which is crucial for cell survival and proliferation nih.gov. Other studies have demonstrated that benzothiazole compounds can act as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key mediator of oncogenic signaling nih.gov. A specific benzothiazole derivative, compound B19, was found to inhibit the IL-6/STAT3 pathway with an IC50 value of 0.067 µM nih.gov. These findings suggest that the benzo[d]isothiazole core could potentially be engineered to target similar critical cell signaling cascades, though direct evidence remains a subject for future investigation.
Allosteric Modulation and Conformational Changes in Target Proteins
A significant finding in the study of benzo[d]isothiazole derivatives is their capacity for allosteric modulation. Unlike orthosteric ligands that bind directly to a receptor's active site, allosteric modulators bind to a distinct site, inducing a conformational change that alters the receptor's function pitt.edu.
A specific benzo[d]isothiazole-based compound has been identified as a highly potent and selective positive allosteric modulator (PAM) for the metabotropic glutamate (B1630785) receptor 4 (mGlu4) arkat-usa.org. As a PAM, this compound enhances the receptor's response to its endogenous ligand, glutamate. This mechanism is of significant therapeutic interest for neurological disorders. The ability of the benzo[d]isothiazole scaffold to fit into an allosteric binding pocket and induce a functional conformational change in a complex protein like a G-protein coupled receptor (GPCR) underscores its versatility.
Studies on structurally similar compounds, such as benzothiadiazine derivatives, further support this mode of action. These related molecules have been shown to act as positive allosteric modulators of ionotropic glutamate receptors, including AMPA and kainate receptors, by binding to an allosteric site and reducing receptor desensitization jpp.krakow.plnih.gov. This action potentiates the receptor-mediated current, highlighting a common mechanistic theme among these classes of heterocyclic compounds jpp.krakow.plnih.gov.
Structure-Based Drug Design Implications
The understanding of how benzo[d]isothiazole derivatives interact with their molecular targets has significant implications for structure-based drug design. By identifying the specific binding modes and structure-activity relationships (SAR), medicinal chemists can rationally design new derivatives with improved potency, selectivity, and pharmacokinetic properties.
For example, SAR studies on related benzothiazol-2(3H)-one ligands for sigma receptors have shown that modifications to linker length and substitutions on the aryl rings can dramatically alter binding affinity and selectivity nih.gov. Similar principles can be applied to the benzo[d]isothiazole scaffold. Computational tools, such as molecular docking, allow researchers to predict how a designed molecule, like a derivative of Benzo[d]isothiazol-6-ylmethanol, might bind to a target protein's active or allosteric site. This in silico analysis can guide the synthesis of compounds with a higher probability of success.
The development of benzothiazole-hydrazone derivatives as selective inhibitors of human monoamine oxidase-B (hMAO-B) serves as a prime example of rational design mdpi.com. In that work, docking studies were used to analyze the binding modes of the most active compounds within the enzyme's active site, leading to the development of an inhibitor with an IC50 value of 0.060 µM mdpi.com. This integrated approach of synthesis, biological evaluation, and computational modeling is key to unlocking the full therapeutic potential of the benzo[d]isothiazole scaffold and its derivatives.
Structure Activity Relationship Sar Studies for Benzo D Isothiazol 6 Ylmethanol Derivatives
Correlating Structural Modifications with Pharmacological Responses
For instance, in a study of 3,6-disubstituted benzo[d]thiazol-2(3H)one analogs, modifications at the 6-position were found to influence receptor binding affinity and selectivity nih.gov. This suggests that the 6-hydroxymethyl group of Benzo[d]isothiazol-6-ylmethanol is a key position for structural variation to modulate biological effects. The introduction of different alkyl or acyl groups at this position can alter the compound's interaction with biological targets nih.gov.
Furthermore, the length of a linker chain attached to the benzo[d]isothiazole core has been shown to be a critical determinant of pharmacological activity nih.gov. Shorter alkyl chains, for example, have demonstrated higher affinity for certain receptors in some benzo[d]thiazol-2(3H)one derivatives nih.gov. This principle can be applied to this compound, where the hydroxymethyl group could be extended or modified to explore optimal interactions with a target.
The following table illustrates hypothetical SAR trends based on modifications of related benzo[d]isothiazole scaffolds, which can guide the design of future this compound derivatives.
| Modification on Benzo[d]isothiazole Ring | Observed/Hypothesized Pharmacological Effect |
| Introduction of a small alkyl group at the 6-position | May enhance binding affinity to specific receptors. |
| Lengthening of an alkyl chain at the 6-position | Could decrease or alter receptor selectivity. |
| Addition of an aromatic ring to a side chain | Potentially introduces additional binding interactions (e.g., pi-stacking). |
| Substitution on the phenyl ring of the core | Can influence electronic properties and metabolic stability. |
This table is illustrative and based on SAR principles from related compounds.
Role of Key Functional Groups and Substituents in Bioactivity
The bioactivity of this compound derivatives is dictated by the interplay of its key functional groups and substituents. The benzo[d]isothiazole nucleus itself serves as a crucial scaffold, providing a rigid framework for the presentation of other functional groups in a specific spatial orientation.
The 6-hydroxymethyl group is a particularly important feature. Its hydroxyl (-OH) component can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors. The metabolic stability of this group is also a consideration, as it may be susceptible to oxidation.
Substitutions on the aromatic part of the benzo[d]isothiazole ring can significantly impact the molecule's electronic properties and lipophilicity. For example, the introduction of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can alter the pKa of the molecule and its ability to penetrate cell membranes. In studies of related benzothiazole (B30560) derivatives, such substitutions have been shown to be critical for a range of biological activities, including anticancer and antimicrobial effects benthamscience.com.
The following table summarizes the potential roles of key functional groups in the bioactivity of this compound derivatives.
| Functional Group/Substituent | Potential Role in Bioactivity |
| Benzo[d]isothiazole Core | Provides a rigid scaffold for optimal orientation of substituents. |
| 6-Hydroxymethyl Group | Acts as a hydrogen bond donor/acceptor; potential site for metabolic modification. |
| Aromatic Ring Substituents (e.g., Cl, F, CH3) | Modulates electronic properties, lipophilicity, and metabolic stability. |
| Amide or Ester Linkages (in derivatives) | Can introduce additional hydrogen bonding opportunities and influence pharmacokinetic properties. |
Pharmacophore Identification and Lead Optimization Strategies
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. For this compound derivatives, a pharmacophore model would likely include features such as a hydrogen bond donor/acceptor from the hydroxymethyl group, an aromatic ring feature from the benzo moiety, and potentially hydrophobic features. Identifying such a pharmacophore is the first step in designing new, more potent analogs.
Once a lead compound like this compound is identified, lead optimization strategies are employed to enhance its drug-like properties. This iterative process involves designing, synthesizing, and testing new analogs to improve efficacy, selectivity, and pharmacokinetic profiles.
Key lead optimization strategies applicable to this compound derivatives include:
Bioisosteric Replacement: Replacing the hydroxymethyl group with other functional groups of similar size and electronic properties (bioisosteres), such as a carboxamide or a small ether, to improve metabolic stability or binding interactions.
Scaffold Hopping: Replacing the benzo[d]isothiazole core with other bicyclic heterocyclic systems to explore new intellectual property space and potentially improve properties.
Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational docking studies can be used to design derivatives that fit more precisely into the binding site.
Modulation of Physicochemical Properties: Systematically altering substituents to optimize properties like solubility, permeability, and metabolic stability, which are crucial for oral bioavailability.
The following table outlines potential lead optimization strategies for this compound.
| Strategy | Goal | Example Modification |
| Enhance Target Binding | Increase potency and efficacy. | Introduce substituents that form additional interactions with the target. |
| Improve Metabolic Stability | Increase the in vivo half-life. | Replace metabolically labile groups with more stable alternatives. |
| Increase Solubility | Improve absorption and formulation. | Add polar functional groups. |
| Enhance Permeability | Improve absorption across biological membranes. | Modulate lipophilicity by adding or removing non-polar groups. |
Through the systematic application of these SAR and lead optimization principles, the therapeutic potential of this compound and its derivatives can be thoroughly explored and potentially lead to the development of novel drug candidates.
Computational Chemistry and Molecular Modeling of Benzo D Isothiazole Compounds
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interaction between a ligand, such as a benzo[d]isothiazole derivative, and a protein's active site.
Research on benzo[d]isothiazole derivatives has utilized molecular docking to explore their potential as inhibitors for various biological targets. For instance, studies have been conducted on their inhibitory action against the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, a critical pathway in cancer immunotherapy. nih.gov In one such study, a benzo[d]isothiazole derivative, compound D7, was identified as a potent inhibitor. nih.gov Molecular docking simulations revealed that the biphenyl (B1667301) group of D7 interacts with several hydrophobic residues in the PD-L1 protein, including Ile54A, Tyr56A, Met115A, and Ala121A. nih.gov Additionally, the bromobenzene (B47551) moiety of D7 was found to form a π-π stacking interaction with Tyr56B, while the L-serine portion established hydrogen bonds and salt bridge interactions with Asp122A and Lys124A. nih.gov
Similarly, molecular docking has been employed to investigate the antimicrobial potential of benzothiazole (B30560) derivatives by targeting the DHPS enzyme. nih.gov The docking studies of compounds 16a–c showed interactions within the PABA pocket of the enzyme, primarily through arene-H interactions with Lys220. nih.gov In another example, isothiazole (B42339) disinfectants were analyzed for their inhibitory effects on human and rat steroid 5α-reductase type 1 (SRD5A1). acs.org The docking analysis suggested that these compounds bind to the NADPH-binding pocket via van der Waals forces and hydrogen bonds, leading to mixed/noncompetitive inhibition. acs.org
The following table summarizes the key interactions observed in molecular docking studies of benzo[d]isothiazole and related compounds with their respective protein targets.
| Compound/Derivative | Protein Target | Key Interacting Residues | Type of Interaction |
| Benzo[d]isothiazole D7 | PD-L1 | Ile54A, Tyr56A, Met115A, Ala121A, Tyr56B, Asp122A, Lys124A | Hydrophobic, π-π stacking, Hydrogen bond, Salt bridge |
| Benzothiazole 16a-c | DHPS | Lys220 | Arene-H interaction |
| Isothiazole Disinfectants | SRD5A1 | NADPH-binding pocket | Van der Waals, Hydrogen bond |
| Benzimidazole-thiadiazole 5c | CYP51 | Met508, Phe233, Hie377, Tyr118 | Hydrogen bond, π-π stacking |
These findings underscore the power of molecular docking in elucidating the binding modes of benzo[d]isothiazole derivatives, providing a structural basis for their observed biological activities and guiding the design of more potent and selective inhibitors.
Molecular Dynamics Simulations for Binding Stability and Conformation
To further investigate the stability of ligand-protein complexes predicted by molecular docking, molecular dynamics (MD) simulations are often performed. MD simulations provide a dynamic view of the complex over time, offering insights into its conformational stability and the persistence of key interactions.
In the study of the benzo[d]isothiazole derivative D7 as a PD-1/PD-L1 inhibitor, MD simulations were crucial in confirming the stability of the docked pose. nih.gov The simulations provided a deeper understanding of the dynamic behavior of D7 within the PD-L1 binding site, reinforcing the binding mode predicted by the initial docking studies. nih.gov
Similarly, MD simulations have been applied to study the interaction of benzimidazole-thiadiazole hybrids with the 14-α demethylase (CYP51) enzyme from Candida. acs.org These simulations, run for 100 nanoseconds, were used to assess the stability of the ligand-protein complexes. acs.org The analysis of root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration, and hydrogen bond persistence throughout the simulation provided evidence for the stable binding of the compounds. nih.gov For instance, the RMSD profile of a benzothiazole derivative (compound 6f) complexed with acetylcholinesterase (AChE) showed significant stability over a 200 ns simulation, with an average RMSD of 0.162 nm, which was more stable than the reference drug donepezil. nih.gov
The following table presents a summary of findings from molecular dynamics simulations on benzo[d]isothiazole-related compounds.
| Compound | Protein Target | Simulation Length | Key Stability Finding |
| Benzo[d]isothiazole D7 | PD-L1 | Not Specified | Confirmed stability of the docked pose. nih.gov |
| Benzimidazole-thiadiazole hybrids | CYP51 | 100 ns | Assessed the stability of the ligand-protein complexes. acs.org |
| Benzothiazole derivative 6f | AChE | 200 ns | Exhibited greater stability than the reference drug. nih.gov |
These examples highlight the importance of MD simulations in validating docking results and providing a more comprehensive understanding of the dynamic interactions that govern the binding stability of benzo[d]isothiazole compounds with their biological targets.
Quantum Chemical Calculations (e.g., DFT, FMO, MEP, NBO Analysis)
Quantum chemical calculations offer a detailed understanding of the electronic structure and properties of molecules, which are fundamental to their reactivity and interactions. Methods like Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis are powerful tools in this regard.
DFT calculations have been widely used to study the optimized geometry, vibrational frequencies, and electronic properties of benzothiazole and its derivatives. mdpi.comresearchgate.net These calculations help in understanding the molecular structure and how it relates to the compound's stability and reactivity. cabidigitallibrary.org For instance, a DFT study on polythiophenes containing benzo[d]thiazole investigated the effect of different substituents on the electronic structure and band gap of the polymers. nih.gov
FMO analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the charge transfer characteristics within a molecule. researchgate.net The energy gap between HOMO and LUMO is a crucial parameter for determining molecular reactivity. researchgate.net For example, in a study of benzothiazolopyrimidine-thiazole conjugates, FMO analysis showed that certain substituted derivatives exhibited the smallest HOMO-LUMO gap, indicating higher reactivity. nih.gov
MEP maps are used to visualize the charge distribution on a molecule's surface, identifying electrophilic and nucleophilic sites. ufms.brresearchgate.net This is valuable for predicting how a molecule will interact with other molecules, including biological targets. ufms.br
The table below outlines the application of various quantum chemical methods to the study of benzo[d]isothiazole and related compounds.
| Quantum Chemical Method | Application in Benzo[d]isothiazole Research | Key Insights |
| Density Functional Theory (DFT) | Optimized geometry, vibrational frequencies, electronic properties. mdpi.comresearchgate.netnih.gov | Molecular structure, stability, reactivity, and band gap of polymers. nih.gov |
| Frontier Molecular Orbital (FMO) | Analysis of HOMO-LUMO energies and gap. researchgate.netnih.gov | Charge transfer characteristics and molecular reactivity. nih.gov |
| Molecular Electrostatic Potential (MEP) | Visualization of charge distribution. ufms.brresearchgate.net | Identification of electrophilic and nucleophilic sites for interaction prediction. ufms.br |
| Natural Bond Orbital (NBO) | Analysis of bonding and charge delocalization. cabidigitallibrary.orgresearchgate.net | Hyperconjugative interactions and stability from charge delocalization. researchgate.net |
These quantum chemical methods provide a fundamental understanding of the electronic properties of benzo[d]isothiazole compounds, which is essential for rationalizing their observed activities and for the predictive design of new molecules.
Predictive Modeling for Biological Activity
Predictive modeling, particularly through the development of Quantitative Structure-Activity Relationship (QSAR) models, is a computational technique used to correlate the chemical structure of compounds with their biological activity. This approach is valuable for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds in drug discovery.
While specific QSAR models solely focused on "Benzo[d]isothiazol-6-ylmethanol" are not detailed in the provided search results, the principles of QSAR are highly applicable to the broader class of benzo[d]isothiazole derivatives. For instance, a study on isothiazole disinfectants inhibiting SRD5A1 performed a structure-activity relationship analysis. acs.org This analysis revealed that compounds with higher lipophilicity (LogP), molecular weight, volume, and a greater number of heavy atoms exhibited stronger inhibitory activity. acs.org Furthermore, a 3D-QSAR analysis highlighted the importance of hydrogen bond acceptor and hydrophobicity domain features for the inhibitory activity. acs.org
The development of a robust QSAR model for a series of benzo[d]isothiazole compounds would typically involve the following steps:
Data Collection: Assembling a dataset of benzo[d]isothiazole derivatives with experimentally determined biological activities (e.g., IC50 values).
Descriptor Calculation: Calculating a wide range of molecular descriptors (e.g., physicochemical, topological, electronic) for each compound in the dataset.
Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.
A hypothetical QSAR study on benzo[d]isothiazole derivatives might yield a model that predicts the anti-cancer activity based on specific structural features. For example, the presence of a particular substituent at a certain position on the benzo[d]isothiazole ring might be found to significantly increase the predicted activity.
The following table illustrates the type of data that would be used in a predictive modeling study for benzo[d]isothiazole derivatives.
| Compound | Molecular Descriptors (Example) | Experimental Activity (e.g., IC50) | Predicted Activity |
| Benzo[d]isothiazole Derivative 1 | LogP, Molecular Weight, Number of H-bond donors | 10 µM | 9.5 µM |
| Benzo[d]isothiazole Derivative 2 | Surface Area, Molar Refractivity, Dipole Moment | 25 µM | 23.8 µM |
| Benzo[d]isothiazole Derivative 3 | Electronic Energy, HOMO-LUMO gap, Polarizability | 5 µM | 5.2 µM |
Predictive modeling serves as a powerful tool to guide the synthesis of new benzo[d]isothiazole compounds with enhanced biological activity, thereby accelerating the drug discovery process.
Preclinical Research and Research Methodologies for Benzo D Isothiazole Derivatives
In Vitro Assay Development and Validation for Biological Evaluation
The initial phase of preclinical research focuses on characterizing the interaction of a compound with its intended biological target using in vitro assays. These cell-free systems are crucial for determining direct binding affinity, enzyme inhibition, and other biochemical activities.
Biochemical and Binding Assays: For benzo[d]isothiazole derivatives designed as inhibitors of specific protein-protein interactions, such as the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) pathway, various assays are employed.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay: This assay is frequently used to screen for and quantify the inhibition of the PD-1/PD-L1 interaction. nih.gov For instance, a benzo[d]isothiazole derivative, compound D7, was identified as a potent inhibitor with an IC₅₀ value of 5.7 nM in an HTRF binding assay. nih.gov
Enzyme Inhibition Assays: Derivatives are tested for their ability to inhibit specific enzymes. For example, some benzo[d]isothiazol-3(2H)-one derivatives are potent inhibitors of phosphomannose isomerase (PMI). mdpi.com Other related isothiazole (B42339) compounds have been shown to inhibit human steroid 5α-reductase type 1 (SRD5A1), a key enzyme in neurosteroid biosynthesis. acs.org
The validation of these assays ensures they are robust, reproducible, and sensitive enough for their intended purpose, which is a critical step before advancing a compound to more complex studies.
Table 1: Examples of In Vitro Assays for Benzo[d]isothiazole Derivatives
| Assay Type | Target/Application | Example Compound Class | Key Finding/Measurement | Reference |
|---|---|---|---|---|
| HTRF Binding Assay | PD-1/PD-L1 Interaction | Benzo[d]isothiazole derivatives | IC₅₀ value determination (e.g., 5.7 nM for compound D7) | nih.gov |
| Surface Plasmon Resonance (SPR) | Binding kinetics to hPD-L1 | Benzo[c] arkat-usa.orgnih.govnih.govoxadiazole derivatives (related class) | Binding affinity (K_D) measurement | acs.org |
| Enzyme Inhibition Assay | Phosphomannose Isomerase (PMI) | Benzo[d]isothiazol-3(2H)-ones | Potent inhibition noted | mdpi.com |
| Enzyme Inhibition Assay | Steroid 5α-reductase type 1 (SRD5A1) | Isothiazole disinfectants | IC₅₀ value determination (e.g., 16.51 μM for Butylbenzo[d]isothiazol-3(2H)-one) | acs.org |
Cell-Based Functional Assays
Following biochemical validation, cell-based assays are used to assess a compound's activity in a more biologically relevant context. These assays can measure cytotoxicity, antiproliferative effects, and target engagement within a living cell.
Cytotoxicity and Antiproliferative Assays: These are fundamental for oncology drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay is widely used to assess cell metabolic activity, which is an indicator of cell viability. nih.govtandfonline.com Benzo[d]isothiazole Schiff bases have been evaluated for their antiproliferative activity against various human tumor cell lines, including those derived from leukemia and solid tumors. nih.gov Similarly, the CCK-8 assay has been used to determine the cytotoxicity of benzo[d]isothiazole derivatives on immune cells like Jurkat T cells. nih.gov
Functional Target Engagement Assays: For compounds targeting specific pathways like PD-1/PD-L1, cell-based coculture assays are essential. These assays typically involve coculturing PD-L1-expressing cancer cells with PD-1-expressing T-cells to measure the compound's ability to block the interaction and restore T-cell activity. acs.org
Antimicrobial Assays: For derivatives being investigated as antimicrobial agents, their activity is tested against various bacterial and fungal strains. nih.gov This involves determining the minimum inhibitory concentration (MIC) required to prevent microbial growth. nih.gov
Table 2: Examples of Cell-Based Assays for Benzo[d]isothiazole Derivatives
| Assay Type | Purpose | Cell Lines/Organisms Used | Key Finding/Measurement | Reference |
|---|---|---|---|---|
| Antiproliferative Assays | Evaluate anticancer activity | Leukemia and solid tumor cell lines (e.g., MT-4) | Inhibition of cell growth | nih.gov |
| CCK-8 Assay | Measure cytotoxicity | Jurkat T cells | Low cytotoxicity observed for compound D7 | nih.gov |
| MTT Assay | Assess cell viability/metabolic activity | A549, Colo205, MCF-7, HeLa | IC₅₀ values against various cancer cell lines | tandfonline.com |
| Antimicrobial Testing | Evaluate activity against pathogens | Staphylococcus aureus, Candida albicans | Determination of antimicrobial spectrum | nih.gov |
| Cell Coculture Assay | Measure PD-1/PD-L1 blockade | PD-L1+ cancer cells and PD-1+ T-cells | EC₅₀ value for pathway blockade | acs.org |
In Vivo Preclinical Models for Efficacy Assessment
Promising candidates from in vitro and cell-based assays are advanced to in vivo models to evaluate their efficacy and pharmacodynamic effects in a whole-organism system. The choice of animal model is dictated by the therapeutic indication.
Oncology Models: For cancer immunotherapy agents like PD-L1 inhibitors, syngeneic mouse models (with a competent immune system) are critical. The efficacy of a lead compound can be tested in mice bearing tumors derived from cell lines like MC38 or CT26. acs.org Humanized mouse models, which are engrafted with human immune cells or express humanized target proteins (like PD-L1), are also used to better predict clinical response. acs.org
Neurological Disease Models: For derivatives with potential central nervous system activity, specific disease models are used. For example, the maximal electroshock (MES) test in rodents is a standard model for screening anticonvulsant activity. nih.gov For assessing antidepressant potential, the forced swim test (FST) is a common behavioral model where a reduction in immobility time is indicative of an antidepressant effect. nih.gov
Biomarker Identification and Validation in Preclinical Settings
Biomarkers are measurable indicators of a biological state or condition and are crucial in drug development for monitoring drug activity and predicting response. Regulatory qualification is a formal process to endorse a biomarker for a specific "Context of Use" (COU). nih.gov
While specific biomarkers for Benzo[d]isothiazol-6-ylmethanol have not been identified, the approach to their discovery would follow established principles based on the compound's mechanism of action.
Pharmacodynamic (PD) Biomarkers: These biomarkers provide evidence of target engagement. For a PD-L1 inhibitor, a PD biomarker could be the measurement of PD-L1 receptor occupancy on tumor cells or peripheral immune cells after treatment. Another could be an increase in the proliferation and function of tumor-infiltrating lymphocytes. acs.org
Predictive Biomarkers: These help identify which patients are most likely to respond to a drug. For a PD-L1 inhibitor, the expression level of PD-L1 on tumor cells is a well-established predictive biomarker. acs.org
Safety Biomarkers: During preclinical toxicology studies in animal models (e.g., rats), established safety biomarkers are monitored. For example, to assess potential kidney toxicity, biomarkers such as blood urea (B33335) nitrogen (BUN), serum creatinine (B1669602) (sCr), and newer, more sensitive markers like Kidney Injury Molecule-1 (KIM-1) and clusterin are measured. nih.gov
The identification and validation of such biomarkers in preclinical models are essential for their potential translation into the clinic to guide patient selection and monitor treatment efficacy.
Emerging Research Directions and Future Perspectives
Exploration of Novel Therapeutic Applications beyond Current Scope
The benzo[d]isothiazole nucleus is a "privileged scaffold" in drug discovery, and its derivatives have been investigated for a range of therapeutic effects. While research on Benzo[d]isothiazol-6-ylmethanol itself is in its nascent stages, the activities of structurally related compounds provide a roadmap for future investigation.
Researchers are actively designing novel ligands for benzodiazepine (B76468) (BZD) receptors, which are crucial targets for treating central nervous system (CNS) disorders like anxiety, insomnia, and epilepsy. nih.gov For instance, a series of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives were designed as new ligands for these receptors, with some showing significant anticonvulsant and sedative-hypnotic activities. nih.gov Similarly, novel 6-arylpyrrolo[2,1-d] orgchemres.orgnih.govbenzothiazepine derivatives have been identified as specific ligands for mitochondrial benzodiazepine receptors (MBR), demonstrating nanomolar affinity in binding inhibition assays. nih.gov These studies suggest a promising avenue for exploring this compound and its analogues as modulators of GABA-A receptors, potentially leading to new treatments for neurological conditions. nih.govnih.govmdpi.com
Furthermore, derivatives of the closely related benzo[d]isothiazol-3(2H)-one have shown potent inhibitory activity against phosphomannose isomerase (PMI). mdpi.com Compounds such as 5-Fluoro-2-phenylbenzo[d]isothiazol-3(2H)-one (ML089) and 6-fluoro-2-(o-tolyl)benzo[d]isothiazol-3(2H)-one (Thr101) have demonstrated potential in anti-tumor applications and for regulating blood glucose. mdpi.com This indicates that the benzo[d]isothiazole scaffold is a viable starting point for developing inhibitors of key metabolic enzymes, a therapeutic strategy that could be extended to this compound.
| Derivative Class | Investigated Therapeutic Target | Potential Application |
| 4-Thiazolidinones | Benzodiazepine (BZD) binding site of GABA-A Receptor nih.gov | Anticonvulsant, Sedative-Hypnotic nih.gov |
| 6-Arylpyrrolo[2,1-d] orgchemres.orgnih.govbenzothiazepines | Mitochondrial Benzodiazepine Receptors (MBR) nih.gov | CNS Disorders, Analgesia nih.gov |
| Benzo[d]isothiazol-3(2H)-ones | Phosphomannose Isomerase (PMI) mdpi.com | Anti-tumor, Blood Glucose Regulation mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The convergence of artificial intelligence (AI) and medicinal chemistry is revolutionizing drug discovery, and this synergy holds immense promise for this compound. nih.gov AI, particularly machine learning (ML), is being employed to accelerate the design, screening, and optimization of novel compounds. nih.govyoutube.com
Machine learning models, such as those used in Quantitative Structure-Activity Relationship (QSAR) studies, can effectively predict how chemical modifications to a scaffold like benzo[d]isothiazole will impact biological activity. nih.gov For example, a trending ML approach using a python script was developed to build a QSAR model for 53 thiazole (B1198619) derivatives to discover potential anticancer leads. nih.gov Another study used ML models to predict urease inhibitors, achieving high precision and demonstrating the ability to rapidly screen libraries for new, active compounds. researchgate.net These computational tools can analyze vast datasets of chemical structures and their biological effects to identify critical physicochemical properties for activity, guiding the synthesis of more potent and selective derivatives of this compound. researchgate.net
Beyond prediction, generative AI models are being used for the de novo design of molecules. These algorithms can create novel chemical structures with desired properties, optimized for specific biological targets. nih.gov Integrating these design platforms with automated synthesis, such as through microfluidics, allows for the rapid production and testing of new candidates, significantly shortening the drug development cycle. nih.gov Such an approach could be instrumental in exploring the chemical space around this compound to uncover derivatives with superior therapeutic profiles. youtube.com
| AI/ML Application | Description | Relevance for this compound |
| QSAR Modeling | Uses ML algorithms to correlate chemical structure with biological activity, predicting the potency of new derivatives. nih.gov | To prioritize synthetic efforts on derivatives with the highest predicted therapeutic efficacy. nih.govresearchgate.net |
| Generative Design | Employs deep learning to create novel molecules with optimized properties for a specific target. nih.gov | To design new analogues with enhanced binding affinity, selectivity, and favorable pharmacokinetic profiles. nih.gov |
| Predictive Analytics | Leverages past data to develop models that predict chemical stability, physical properties, and bio-efficacy. youtube.com | To accelerate formulation development and ensure the stability and performance of potential drug products. youtube.com |
| Automated Synthesis Integration | Combines AI-driven design with robotic systems for on-demand synthesis and testing of compounds. nih.gov | To rapidly iterate through design-make-test-analyze cycles, speeding up the discovery of lead compounds. nih.gov |
Development of Advanced Synthetic Methodologies for Sustainable Production
The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, aiming to reduce environmental impact through the use of safer solvents, catalysts, and more efficient reactions. chemmethod.com Recent advancements in the synthesis of benzisothiazoles and related heterocycles offer a blueprint for the sustainable production of this compound.
One promising approach involves the use of environmentally benign solvents and catalysts. For instance, a green and efficient synthesis of benzothiazole (B30560) derivatives has been reported using copper sulfate (B86663) as a catalyst in aqueous media, which offers advantages like simple work-up, high yields, and short reaction times. orgchemres.org Similarly, erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)3) has been used as a selective and efficient catalyst for producing benzimidazole (B57391) derivatives in a one-pot procedure without organic solvents. nih.govbeilstein-journals.org These methods avoid the use of hazardous reagents and minimize waste. chemmethod.com
Electrochemical synthesis is also emerging as a powerful and sustainable tool. mdpi.com An electrochemical dehydrogenative cyclization has been developed for the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamides. mdpi.comresearchgate.net This method uses electricity as a clean redox agent, operates in an undivided cell, and produces only hydrogen gas as a byproduct, representing a significant advancement over traditional chemical oxidants. mdpi.com Other modern techniques include rhodium-catalyzed oxidative annulation using elemental sulfur and the development of one-pot syntheses that proceed smoothly with minimal additives, contributing to the efficiency and sustainability of building the benzo[d]isothiazole scaffold. arkat-usa.org
| Synthetic Method | Key Features | Advantages for Sustainable Production |
| Catalysis in Green Solvents | Utilizes catalysts like copper sulfate or Er(OTf)3 in water or solvent-free conditions. orgchemres.orgnih.gov | Reduces use of hazardous organic solvents, inexpensive catalyst, simple work-up, high yields. orgchemres.orgchemmethod.com |
| Electrochemical Synthesis | Employs electricity for oxidative cyclization, forming N-S bonds. mdpi.com | Avoids chemical oxidants, generates non-hazardous byproducts (H2), energy-efficient. mdpi.com |
| Heterogeneous Catalysis | Uses recyclable catalysts like tetra-substituted sulfonated cobalt phthalocyanine (B1677752) in aqueous media. mdpi.com | Facilitates product purification and allows for recycling of the catalyst and solvent. mdpi.com |
| One-Pot Reactions | Combines multiple reaction steps into a single procedure, often using mild catalysts like p-toluenesulfonic acid. arkat-usa.org | Increases efficiency, reduces waste from intermediate purification steps, shortens reaction times. nih.gov |
Addressing Research Gaps in this compound Biology and Applications
Despite the promise held by its core structure, significant research gaps exist in our understanding of this compound's specific biological profile and potential applications. The primary challenge is the limited body of research focused directly on this compound. While studies on related derivatives provide valuable clues, dedicated investigation is necessary to elucidate its unique properties.
A fundamental gap is the identification of its specific molecular targets. While the benzo[d]isothiazole scaffold is found in compounds targeting GABA-A receptors and PMI, the precise binding partners and mechanism of action for this compound are unknown. nih.govmdpi.com Future research must prioritize target identification and validation studies, employing techniques such as affinity chromatography, proteomics, and computational docking to uncover its biological role.
Furthermore, a comprehensive evaluation of its pharmacological effects is needed. Beyond the potential CNS and metabolic applications suggested by related compounds, its activity in other therapeutic areas such as oncology, inflammation, and infectious diseases remains unexplored. Systematic screening in a broad range of biological assays is required to uncover its full therapeutic potential. The lack of data on its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile also represents a critical knowledge gap that must be addressed to assess its viability as a drug candidate.
Finally, while numerous synthetic routes to the benzo[d]isothiazole core exist, optimizing a scalable and sustainable synthesis specifically for this compound is an important objective. arkat-usa.org Addressing these research gaps through a concerted, multidisciplinary effort will be essential to unlock the full potential of this promising compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
